Chlorphenamine N-Oxide Maleate is a chemical compound derived from chlorphenamine, an antihistamine used primarily for the treatment of allergic reactions. This compound is classified as an impurity reference material and is categorized under H1-antihistamines. Its molecular formula is , with a molecular weight of approximately 406.86 g/mol .
Chlorphenamine N-Oxide Maleate can be sourced from various chemical suppliers, including LGC Standards, which provides high-quality reference standards for pharmaceutical testing. The compound is often produced on demand and may require specific documentation for purchase due to its controlled status .
The synthesis of Chlorphenamine N-Oxide Maleate typically involves several steps, including the reaction of chlorinated phenyl compounds with amines. A notable method includes dissolving 4-chloro-benzyl cyanide and sodium amide in an organic solvent, followed by a series of extraction and purification processes to yield the final product .
Chlorphenamine N-Oxide Maleate has a complex molecular structure characterized by its unique functional groups. The molecular structure can be represented using various notations:
C[N+](C)([O-])CCC(c1ccc(Cl)cc1)c2ccccn2.OC(=O)\C=C/C(=O)O
1S/C16H19ClN2O.C4H4O4/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13, 2-1-
The compound features a chlorophenyl group attached to a pyridine moiety, which contributes to its pharmacological properties .
The accurate mass of Chlorphenamine N-Oxide Maleate is reported as 406.1295 g/mol, and its structure contains both aromatic and heterocyclic components that are typical for antihistamines .
Chlorphenamine N-Oxide Maleate can participate in various chemical reactions typical for nitrogen-containing compounds:
The synthesis methods often involve careful control of temperature and pH during reactions to ensure optimal yields and purity levels. For example, acidification steps are crucial for converting intermediates into the desired final product .
As an impurity reference material for chlorphenamine maleate, Chlorphenamine N-Oxide Maleate acts primarily as a histamine H1 receptor antagonist. It competes with histamine for binding at these receptors, thereby reducing symptoms associated with allergic reactions such as itching, sneezing, and runny nose.
Studies show that chlorphenamine derivatives exhibit varying degrees of receptor affinity and selectivity, influencing their therapeutic effectiveness .
Chlorphenamine N-Oxide Maleate serves primarily as an impurity reference standard in pharmaceutical research and development. Its role is critical in quality control processes for formulations containing chlorphenamine maleate, ensuring compliance with regulatory standards.
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0